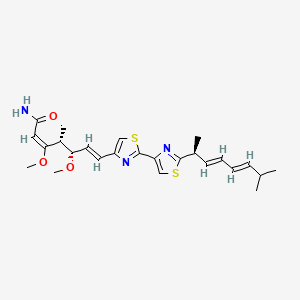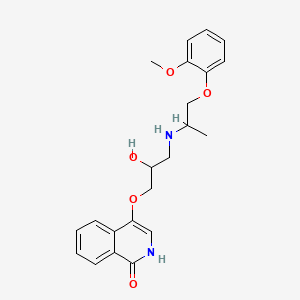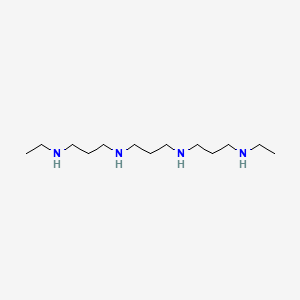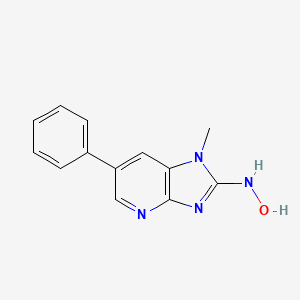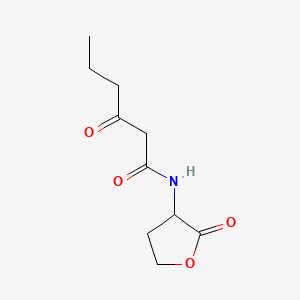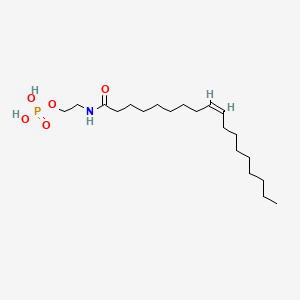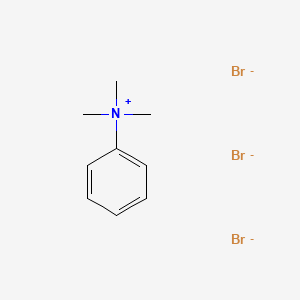
Phenyltrimethylammonium tribromide
Overview
Description
Phenyltrimethylammonium tribromide is a brominating reagent used for the 1,2-addition of bromine to the double bond of α,β-unsaturated compounds . It is an orange crystal that is easy to handle .
Synthesis Analysis
This compound can be readily prepared from N,N-dimethylaniline and dimethyl sulfate, followed by treatment with 48% hydrobromic acid and bromine .Molecular Structure Analysis
The molecular formula of this compound is C9H14Br3N . Its molecular weight is 375.93 g/mol .Chemical Reactions Analysis
This compound has been used for various chemical reactions. It has been used for the oxidative transformation of trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of various 1,3-diols and a catalytic amount of SbBr3, for brominating the α-position of carbonyl compounds, α′-bromination of α,β-unsaturated ketones, and for the addition of bromine to alkenes . It was also found to be useful for the chemoselective conversion of 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones, oxidative ring-opening of 3-alkoxy-2,5-diphenylfurans to cis-2-alkoxy-2-butene-1,4-diones, and synthesis of imidazolines .Physical and Chemical Properties Analysis
This compound is an orange crystalline powder . It has a melting point of 110-115 °C . It is insoluble in water and is hygroscopic .Scientific Research Applications
Aziridation Catalysis
Phenyltrimethylammonium tribromide has been identified as an effective catalyst for the aziridination of 2,3-trans stilbene, utilizing Chloramine T derivatives as a nitrogen source. This process results in the formation of trans-2,3-diphenyl-N-arylsulfonyl aziridines, highlighting the compound's potential in synthesizing nitrogen-containing cycles which are crucial in medicinal chemistry (S. Joshi, 2013).
Nucleophilic Substitution/Oxygen Transformation
The compound has also facilitated a nucleophilic substitution/oxygen transformation reaction of benzyl halides with dimethyl sulfoxide (DMSO), serving not only as a solvent but also as a "S(O)Me" source. This method allows the efficient and direct synthesis of various benzyl methyl sulfoxides, demonstrating its versatility in organic synthesis without the need for transition metals (Duo Fu, Jun Dong, H. Du, Jiaxi Xu, 2019).
Conversion to 2-Aminobenzothiazoles
A notable application involves the conversion of substituted aryl thioureas to 2-aminobenzothiazoles, utilizing this compound as an electrophilic bromine source. This reaction demonstrates the compound's role in facilitating the Hugerschoff reaction, which is significant for producing benzothiazoles, compounds of interest due to their pharmacological properties (A. Jordan, C. Luo, A. Reitz, 2003).
Trimethylsilylation of Alcohols and Phenols
This compound has been employed in the chemoselective and catalytic trimethylsilylation of alcohols and phenols. The procedure simplifies the protection of alcohols and phenols, essential steps in synthetic pathways for complex organic molecules, showcasing the compound's utility in molecular protection strategies (A. Ghorbani‐Choghamarani, Nasrin Cheraghi-Fathabad, 2010).
Bromination of Activated Aromatic Compounds
Its application extends to the bromination of activated aromatic compounds, where it acts as a regioselective and recoverable reagent. This feature is particularly beneficial in the synthesis of brominated aromatic compounds, which are valuable intermediates in organic synthesis and pharmaceutical development (S. A. Pourmousavi, Parvin Salehi, 2009).
Mechanism of Action
Target of Action
Phenyltrimethylammonium tribromide (PTAB) is primarily targeted towards α,β-unsaturated compounds . It acts as a brominating reagent for the 1,2-addition of bromine to the double bond of these compounds .
Mode of Action
PTAB is known to be a convenient oxidizing and brominating agent . It has been used for the oxidative transformation of trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of various 1,3-diols and a catalytic amount of SbBr3 . It also acts on the α-position of carbonyl compounds, α′-bromination of α,β-unsaturated ketones, and for the addition of bromine to alkenes .
Biochemical Pathways
PTAB affects several biochemical pathways. It has been found useful for the chemoselective conversion of 3-alkoxyfurans to 2-alkoxy-3(2H)-furanones, oxidative ring-opening of 3-alkoxy-2,5-diphenylfurans to cis-2-alkoxy-2-butene-1,4-diones . It also plays a role in the synthesis of imidazolines, 3-bromo-2-styrylchromones, nitro dibromophenols, pyridazines, phytoalexin cyclobrassinin, p-bromodienone calixarene derivatives, and 2-arylthiazino[5,6-b]indoles .
Result of Action
The result of PTAB’s action is the transformation of target compounds through oxidation and bromination processes . This leads to the formation of new compounds, such as 2-phenyl-1,3-dioxane from trans-stilbene oxide , and the addition of bromine to alkenes .
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Phenyltrimethylammonium tribromide has been used for various biochemical reactions. It has been used for the oxidative transformation of trans-stilbene oxide to 2-phenyl-1,3-dioxane in the presence of various 1,3-diols and a catalytic amount of SbBr3 . It has also been used for brominating the α-position of carbonyl compounds . The specific enzymes, proteins, and other biomolecules it interacts with are not mentioned in the available literature.
Molecular Mechanism
This compound is known to exert its effects at the molecular level through its role as an oxidizing and brominating agent . It has been used for the addition of bromine to alkenes
Properties
| { "Design of the Synthesis Pathway": "The synthesis of Phenyltrimethylammonium tribromide can be achieved by the reaction between Phenyltrimethylammonium hydroxide and Hydrobromic acid.", "Starting Materials": [ "Phenyltrimethylammonium hydroxide", "Hydrobromic acid" ], "Reaction": [ "Add Hydrobromic acid slowly to Phenyltrimethylammonium hydroxide with constant stirring.", "Keep the reaction mixture at room temperature for 1 hour.", "Cool the reaction mixture in an ice bath.", "Filter the resulting precipitate and wash with cold water.", "Dry the product in a vacuum desiccator." ] } | |
CAS No. |
4207-56-1 |
Molecular Formula |
C9H14Br3N-2 |
Molecular Weight |
375.93 g/mol |
IUPAC Name |
trimethyl(phenyl)azanium;tribromide |
InChI |
InChI=1S/C9H14N.3BrH/c1-10(2,3)9-7-5-4-6-8-9;;;/h4-8H,1-3H3;3*1H/q+1;;;/p-3 |
InChI Key |
VVHZJARZKKLEOT-UHFFFAOYSA-K |
SMILES |
C[N+](C)(C)C1=CC=CC=C1.Br[Br-]Br |
Canonical SMILES |
C[N+](C)(C)C1=CC=CC=C1.[Br-].[Br-].[Br-] |
Appearance |
Solid powder |
| 4207-56-1 | |
Pictograms |
Corrosive |
Purity |
>98% (or refer to the Certificate of Analysis) |
Related CAS |
3426-74-2 (Parent) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
hydroxide of phenyltrimethylammonium iodide of phenyltrimethylammonium phenyltrimethylammonium phenyltrimethylammonium acetate phenyltrimethylammonium benzenesulfonate phenyltrimethylammonium bromide phenyltrimethylammonium chloride phenyltrimethylammonium tosylate phenyltrimethylammonium tribromide phenyltrimethylammonium, tri(methyl-3(2)H)-labeled cpd trimethyl-d9-anilinium hydroxide trimethylanilinium trimethylanilinium iodide trimethylphenylammonium hydroxide trimethylphenylammonium iodide X-TractElute |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: PTAB acts as a source of electrophilic bromine, reacting with a variety of functional groups. The specific interaction and downstream effects depend on the target molecule and reaction conditions. For instance, PTAB can:
- Brominate ketones at the alpha position: This can be used to create alpha-bromoketones, which are versatile intermediates in organic synthesis. []
- Selectively oxidize sulfides to sulfoxides: This reaction proceeds under mild conditions and allows for the preparation of 18O-labelled sulfoxides using labelled water. []
- Oxidatively convert 3-alkoxyfurans: Depending on the substrate and conditions, PTAB can lead to either 2-hydroxy-3(2H)-furanones or 2-hydroxy-2-butene-1,4-diones. []
ANone: While the provided research excerpts do not contain comprehensive spectroscopic data, key structural information includes:
A: PTAB is a stable, crystalline solid that is easier to handle than elemental bromine. It is soluble in various organic solvents, including dichloromethane, tetrahydrofuran, and acetonitrile. PTAB has been used successfully in reactions conducted under mild conditions, including room temperature and aqueous solutions. [, ]
- Carbon dioxide fixation: PTAB acts as a co-catalyst with metalloporphyrins or ZnBr2 to facilitate the cycloaddition of carbon dioxide and epoxides, yielding cyclic carbonates. [, ]
- Chemoselective oxidation: PTAB, in the presence of catalytic amounts of SbBr3 or CuBr2, allows for the chemoselective oxidation of secondary alcohols to ketones and 1,2-diols to diketones or α-ketols, avoiding glycol C-C bond cleavage. []
ANone: You are absolutely correct. The provided research primarily focuses on the synthetic applications of PTAB as a reagent in organic chemistry. Information regarding its potential use as a drug or its pharmacological and toxicological properties is not covered.
A: While a specific timeline is not provided, the research highlights PTAB's role as a milder and easier to handle alternative to elemental bromine in organic synthesis. Its use in various reactions, such as alpha-bromination of ketones, sulfide oxidation, and oxidative transformations of heterocycles, has been documented. [, , ] More recently, its application as a co-catalyst in carbon dioxide fixation reactions has emerged as a promising area of research. [, ]
A: PTAB's use in CO2 fixation demonstrates a clear synergy between synthetic organic chemistry and materials science. This application has the potential to contribute to the development of greener synthetic methodologies and sustainable technologies. Furthermore, the use of PTAB in the synthesis of biologically relevant molecules, such as those explored in the synthesis of cephalostatin analogs, highlights its potential applications in medicinal chemistry. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




